Physicochemical Properties & Synthetic Utility of 2-(1-Ethoxyethoxy)but-3-enenitrile
Physicochemical Properties & Synthetic Utility of 2-(1-Ethoxyethoxy)but-3-enenitrile
This guide provides an in-depth technical analysis of 2-(1-Ethoxyethoxy)but-3-enenitrile (CAS: 72252-03-0), a critical intermediate in the synthesis of agrochemicals (specifically Glufosinate) and complex organic molecules.
Executive Summary & Strategic Importance
2-(1-Ethoxyethoxy)but-3-enenitrile serves as a protected form of acrolein cyanohydrin. Acrolein cyanohydrin is thermodynamically unstable, prone to reversion into acrolein and hydrogen cyanide (HCN) or polymerization. By masking the hydroxyl group as an ethoxyethyl acetal (using ethyl vinyl ether), chemists lock the cyanohydrin functionality. This stabilization allows for subsequent transformations—such as radical additions or Michael-type reactions—that would otherwise be incompatible with the labile free hydroxyl or the equilibrium-generated aldehyde.
Its primary industrial application is in the Bayer Process for the synthesis of Glufosinate-ammonium (phosphinothricin), a broad-spectrum herbicide.
Physicochemical Profile
The following data consolidates available experimental values and structurally derived estimates for process engineering.
Table 1: Physicochemical Constants
| Property | Value / Description | Notes |
| CAS Number | 72252-03-0 | |
| IUPAC Name | 2-(1-Ethoxyethoxy)but-3-enenitrile | Also: 2-(1-ethoxyethoxy)-3-butenenitrile |
| Molecular Formula | ||
| Molecular Weight | 155.19 g/mol | |
| Physical State | Liquid | Colorless to pale yellow |
| Boiling Point | ~80–85 °C @ 10 mmHg (Est.) | Typically distilled under reduced pressure to prevent thermal degradation. |
| Density | ~0.94–0.98 g/cm³ (Est.) | |
| Solubility | Soluble in DCM, THF, Toluene, Ethyl Acetate | Hydrolyzes in aqueous acid. |
| Stability | Acid-sensitive; Stabilized with MEHQ | The acetal linkage cleaves in acidic media. |
| Stabilizer | Mequinol (MEHQ) | typically 100–500 ppm to prevent vinyl polymerization. |
Stability Analysis[1]
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Thermal Stability: The compound is stable at room temperature if inhibited (MEHQ). However, temperatures above 100°C can induce retro-ene reactions or polymerization of the vinyl group.
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Hydrolytic Stability: The 1-ethoxyethoxy moiety is an acetal (specifically a mixed acetal of acetaldehyde). It is stable to bases and nucleophiles but extremely labile to dilute acids , which regenerate the cyanohydrin and ethanol.
Synthesis Protocol
The synthesis involves the protection of acrolein cyanohydrin with ethyl vinyl ether (EVE) under acid catalysis. This is an addition reaction rather than a condensation, meaning it has 100% atom economy.
Reaction Scheme
Detailed Methodology
Reagents:
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Acrolein Cyanohydrin (freshly prepared or stabilized).
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Ethyl Vinyl Ether (1.1 – 1.2 equivalents).
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Catalyst: p-Toluenesulfonic acid (pTSA) or Pyridinium p-toluenesulfonate (PPTS) (0.1 – 0.5 mol%).
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Solvent: Often run neat or in DCM/Toluene.
Step-by-Step Protocol:
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Preparation: Charge the reaction vessel with Acrolein Cyanohydrin under an inert atmosphere (
). -
Cooling: Cool the system to 0–5°C. The reaction is exothermic.
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Addition: Add the acid catalyst. Then, add Ethyl Vinyl Ether dropwise, maintaining the internal temperature below 20°C.
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Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC or GC (disappearance of cyanohydrin).
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Quenching: Add a small amount of base (e.g., Triethylamine or
) to neutralize the acid catalyst. Crucial Step: Failure to neutralize will lead to hydrolysis during workup or storage. -
Purification: Distill the crude oil under high vacuum (< 10 mmHg).
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Note: Ensure the distillation pot contains a radical inhibitor (MEHQ) to prevent polymerization of the vinyl group during heating.
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Mechanistic Insight
The formation of the acetal follows an electrophilic addition mechanism. The acid catalyst protonates the electron-rich double bond of the vinyl ether, generating a resonance-stabilized oxocarbenium ion. The hydroxyl group of the cyanohydrin then attacks this electrophile.
Diagram 1: Mechanism of Protection
The following diagram illustrates the acid-catalyzed addition pathway.
Caption: Acid-catalyzed addition of acrolein cyanohydrin to ethyl vinyl ether via an oxocarbenium intermediate.
Synthetic Utility: The Glufosinate Pathway
The primary utility of this intermediate is in the synthesis of the herbicide Glufosinate.[1] The "ethoxyethoxy" group protects the oxygen, preventing it from interfering with the radical or Michael-type addition of the phosphorus component.
Workflow
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Protection: Formation of 2-(1-Ethoxyethoxy)but-3-enenitrile.
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P-C Bond Formation: Reaction with Diethyl Methylphosphonite (or similar P(III) species). This step often involves a radical initiator or high temperature to install the methyl-phosphinyl group across the double bond.
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Strecker/Hydrolysis: The nitrile is converted to an amine (Strecker) or hydrolyzed directly to the acid, while the acetal is cleaved to release the hydroxyl (which is then eliminated or converted depending on the specific Glufosinate analog route).
Diagram 2: Glufosinate Synthesis Workflow
Caption: Synthesis of Glufosinate highlighting the role of the protected cyanohydrin intermediate.
Safety & Handling Protocols
Working with this compound requires strict adherence to safety protocols due to the potential for cyanide release and flammability.
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Cyanide Hazard: Although the nitrile group is covalently bonded, any strong acid hydrolysis or thermal decomposition can theoretically release HCN, especially if the starting material (cyanohydrin) was not fully consumed or if the acetal reverses. Always keep an HCN detector active.
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Peroxide Formation: As an ether derivative, it can form peroxides upon prolonged exposure to air. Test for peroxides before distillation.
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Polymerization: The terminal vinyl group is prone to polymerization. Store at 4°C or below, and ensure MEHQ levels are maintained (check every 6 months).
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Waste Disposal: All aqueous waste from hydrolysis steps must be treated with bleach (sodium hypochlorite) to neutralize potential cyanide residues before disposal.
References
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Sigma-Aldrich. 2-(1-Ethoxyethoxy)but-3-enenitrile Product Specification & MSDS. Retrieved from .
- Bayer CropScience.Process for preparing glufosinate and intermediates therefor.
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for acetal protection mechanisms).
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ChemWhat. 2-(1-Ethoxyethoxy)but-3-enenitrile CAS# 72252-03-0 Properties. Retrieved from .
